Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate
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Overview
Description
Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate is a chemical compound with the molecular formula C14H17F3N2O3 and a molecular weight of 318.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a formyl group and a trifluoromethyl group, along with a tert-butyl carbamate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate typically involves the reaction of a pyridine derivative with tert-butyl carbamate under specific conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate
- Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
Uniqueness
Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate is unique due to the combination of its formyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. The presence of the tert-butyl carbamate moiety also enhances its stability and solubility in organic solvents.
Properties
Molecular Formula |
C14H17F3N2O3 |
---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
tert-butyl N-[2-[6-formyl-4-(trifluoromethyl)pyridin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-5-4-10-6-9(14(15,16)17)7-11(8-20)19-10/h6-8H,4-5H2,1-3H3,(H,18,21) |
InChI Key |
PDQRQDNVNTVDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
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